molecular formula C11H12F3N B8048053 (S)-6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B8048053
M. Wt: 215.21 g/mol
InChI Key: IPWBGIQKDHWQNE-JTQLQIEISA-N
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Description

(S)-6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine featuring a tetrahydronaphthalene (tetralin) backbone substituted with a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) group at the 1-position. The stereochemistry (S-configuration) at the 1-position is critical for its interaction with biological targets, such as opioid receptors or enzymes, where enantioselectivity often dictates activity .

Properties

IUPAC Name

(1S)-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6,10H,1-3,15H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWBGIQKDHWQNE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, supported by relevant data tables and research findings.

  • Chemical Formula : C11_{11}H12_{12}F3_3N
  • CAS Number : 1314785-94-8
  • Molecular Weight : 233.20 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, which can improve the binding affinity to biological targets. This compound has been studied for its interactions with various receptors and enzymes, particularly in the context of neuropharmacology.

1. Monoamine Oxidase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against monoamine oxidase B (MAO-B). For instance:

CompoundIC50_{50} (nM)Selectivity Index
M321-
M4≤ 100-
M126-

These findings suggest that modifications of the naphthalene structure can lead to enhanced MAO-B inhibition, which is relevant for treating neurodegenerative diseases like Parkinson's disease .

2. Antinociceptive Activity

A study on structurally related compounds demonstrated that this compound could possess antinociceptive properties. The evaluation of different derivatives showed varying degrees of pain relief in animal models:

CompoundAntinociceptive Activity
Compound AModerate
Compound BHigh
(S)-6-TrifluoromethylPotentially High

This suggests that further exploration into its analgesic effects could be beneficial for pain management therapies .

3. Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with several neurotransmitter receptors. Notably:

  • Dopamine Receptors : The compound exhibits selective binding to D2_{2} and D3_{3} receptors.
  • Serotonin Transporters : It also shows potential interaction with serotonin transporters, indicating a multifaceted role in neurotransmission modulation .

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of various naphthalene derivatives including this compound on neuronal cell lines exposed to oxidative stress, it was found that this compound significantly reduced cell death and oxidative damage markers.

Case Study 2: Pharmacokinetics

A pharmacokinetic analysis revealed that the trifluoromethyl group enhances the bioavailability and half-life of the compound in vivo. This was evidenced by increased plasma concentrations over time compared to non-fluorinated analogs.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that (S)-6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine exhibits potential antidepressant-like effects. Research has shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study published in Journal of Medicinal Chemistry evaluated the pharmacological properties of this compound in rodent models of depression. Results demonstrated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders .

Neuroprotective Effects

The compound's neuroprotective properties have garnered attention for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in conditions like Alzheimer's disease.

Case Study : In vitro studies conducted on neuronal cell lines indicated that this compound could reduce oxidative stress markers and promote cell survival under neurotoxic conditions .

Fluorinated Polymers

Due to its trifluoromethyl group, this compound is being investigated for use in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal Stability>300 °C
Chemical ResistanceExcellent
Mechanical StrengthHigh

These properties make these polymers suitable for applications in coatings and electronic materials.

PFAS Research

The compound is also relevant in the study of per- and polyfluoroalkyl substances (PFAS) due to its fluorinated nature. Research is ongoing to understand its environmental impact and degradation pathways.

Case Study : A recent investigation into the environmental persistence of similar trifluoromethyl compounds highlighted the need for developing remediation strategies for PFAS contamination .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and substituent effects of (S)-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
This compound -CF₃ (6-position), -NH₂ (1-position, S-configuration) C₁₁H₁₂F₃N 215.22 (calculated) High lipophilicity due to -CF₃; stereochemistry critical for receptor binding Inferred
(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine -Cl (5-position), -CF₃ (6-position) C₁₁H₁₁ClF₃N 249.66 Increased halogenated bulk may enhance metabolic stability
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine -Br (6-position), -F (5-position) C₁₀H₁₁BrFN 244.11 Halogen substituents improve electrophilic reactivity; potential CNS activity
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride -Cl (6-position), -NH₂·HCl (1-position) C₁₀H₁₃Cl₂N 218.12 Salt form enhances solubility; chlorine improves steric interactions
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine -OCHF₂ (6-position) C₁₁H₁₃F₂NO 229.23 Difluoromethoxy group balances lipophilicity and polarity; no reported bioactivity
Substituent Effects:
  • Trifluoromethyl (-CF₃) : Enhances metabolic stability, electron-withdrawing properties, and lipophilicity, making it favorable for blood-brain barrier penetration .
  • Halogens (Cl, Br, F) : Improve binding affinity through steric and electronic effects; fluorine reduces metabolic oxidation .
  • Stereochemistry : The (S)-configuration in tetralin amines often correlates with higher receptor selectivity compared to (R)-isomers .
(R)-5-Chloro-6-(Trifluoromethyl) Derivative
  • Molecular Weight : 249.66 g/mol.
  • Features: Dual halogenation (-Cl and -CF₃) may optimize interactions with hydrophobic binding pockets in enzymes or receptors.
(S)-1,2,3,4-Tetrahydronaphthalen-1-Amine (Base Structure)
  • Molecular Weight : 147.22 g/mol.
  • Features : The unsubstituted parent compound lacks the -CF₃ group but serves as a scaffold for derivatization. Hazardous (H314: causes severe skin burns) due to amine reactivity .
MTK458 (PINK1 Activator)
  • Structure : (R)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • Activity : Activates PINK1 kinase, a target for neurodegenerative diseases. The -CF₃ group and tetralin core are critical for mitophagy enhancement .

Preparation Methods

Reaction Optimization and Stereochemical Control

The Michael addition step employs nitromethane or N-Cbz-hydroxylamine as nucleophiles, with the trifluoromethyl group enhancing electrophilicity at the β-position. Catalytic loading of 10–20 mol% and microwave irradiation at 120°C for 30 minutes achieve diastereomeric ratios of 4:1 and ee values exceeding 90%. The subsequent INCR step proceeds under thermal conditions (80°C, 12 hours) to yield tetralin derivatives with all-carbon quaternary stereocenters.

Table 1: Key Parameters for Organocatalytic Synthesis

ParameterValue/RangeImpact on Yield/ee
Catalyst loading10–20 mol%Linear increase in ee up to 95%
Temperature (Michael step)120°C (microwave)Reduces reaction time to 30 min
SolventTolueneOptimal polarity for cycloaddition
Nitrone precursorN-Cbz-hydroxylamineImproves regioselectivity by 30%

Palladium-Catalyzed Cross-Coupling for Backbone Functionalization

Palladium-mediated strategies, particularly Suzuki–Miyaura couplings, are widely adopted for introducing aryl and trifluoromethyl groups into tetrahydronaphthalene intermediates. A representative route involves:

  • Synthesis of Boronic Ester Intermediate :
    Bromotetrahydronaphthalen-1-amine is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%), yielding the boronic ester with >85% conversion.

  • Trifluoromethylation via Cross-Coupling :
    The boronic ester reacts with trifluoromethyl iodide under Pd(OAc)₂ catalysis (2 mol%), XPhos ligand (4 mol%), and K₃PO₄ base in dioxane at 100°C. This step achieves 70–75% yield but requires careful exclusion of moisture to prevent protodeboronation.

Limitations and Mitigation Strategies

  • Competitive Side Reactions : Homocoupling of boronic esters reduces yields by 15–20%. Adding stoichiometric Ag₂O suppresses this issue.

  • Chiral Retention : Racemization at the amine center is minimized by using bulky phosphine ligands (e.g., SPhos) and low temperatures (0–5°C) during workup.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For industrial-scale production, kinetic resolution remains a cost-effective alternative. The racemic amine is treated with chiral resolving agents, such as (R)-mandelic acid or (1S)-camphorsulfonic acid, in ethanol/water mixtures.

Table 2: Resolution Efficiency with Different Acids

Resolving AgentSolvent SystemDiastereomeric ExcessYield (S-enantiomer)
(R)-Mandelic acidEthanol/H₂O (3:1)88% de42%
(1S)-Camphorsulfonic acidAcetone/H₂O (4:1)92% de38%
L-Tartaric acidMeOH/H₂O (2:1)78% de35%

Crystallization at −20°C preferentially isolates the (S)-enantiomer as the less soluble diastereomeric salt. However, this method suffers from moderate yields (35–42%) and requires recycling of the resolving agent.

Reductive Amination of Tetralone Precursors

A two-step reductive amination strategy offers scalability for gram-scale synthesis:

  • Tetralone Synthesis :
    6-Trifluoromethyltetralone is prepared via Friedel–Crafts acylation of trifluoromethylbenzene derivatives using AlCl₃ (1.2 equiv) in dichloromethane at 0°C.

  • Enantioselective Reductive Amination :
    The ketone is treated with ammonium acetate and (S)-BINAP-RuCl₂ catalyst (0.5 mol%) under H₂ (50 bar) in MeOH. This asymmetric hydrogenation achieves 80% ee and 65% yield, with the trifluoromethyl group exerting a strong electronic directing effect.

Enzymatic Desymmetrization of Prochiral Intermediates

Biocatalytic methods using immobilized lipases or ketoreductases have gained traction for green chemistry applications. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective hydrolysis of prochiral trifluoromethylated esters to acids, which are subsequently converted to the amine via Curtius rearrangement.

Critical Reaction Parameters :

  • Temperature : 30–37°C (higher temperatures reduce enzyme activity by 40%)

  • pH : 7.0–7.5 (maintained with phosphate buffer)

  • Co-solvent : 20% v/v tert-butanol (improves substrate solubility without denaturing enzymes)

This method achieves 94% ee but requires extensive optimization of fermentation conditions for enzyme production .

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, trans-4-substituted analogs show distinct splitting patterns for axial and equatorial protons .
  • HPLC : Normal-phase chromatography (e.g., MeOH:EtOH:2-PrOH:Hexanes, 5:5:5:85) resolves stereoisomers and assesses purity. Retention times (t1 = 15.3 min, t2 = 17.2 min) help quantify enantiomeric excess .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, F, N percentages) .

How can density functional theory (DFT) calculations optimize the synthesis of this compound?

Advanced Computational Analysis
DFT predicts transition-state geometries and enantioselectivity by modeling steric and electronic interactions. For example, DFT studies on similar tetrahydronaphthalen-amines revealed that bulky tert-butanesulfinyl groups stabilize specific transition states, improving enantiomeric excess . This guides solvent selection, temperature, and chiral auxiliary design.

What in vivo models are suitable for studying its antineoplastic or neuroprotective activity?

Advanced Biological Evaluation
Related compounds like MTK458 (a PINK1 activator) were tested in Parkinson’s disease models, demonstrating mitophagy activation and α-synuclein clearance. Key endpoints include pS65-ubiquitin normalization and oral bioavailability. Similar models (e.g., transgenic mice or neuroinflammation assays) could evaluate this compound’s efficacy .

How do structural modifications (e.g., trifluoromethyl substitution) influence bioactivity?

Advanced Structure-Activity Relationship (SAR)
The trifluoromethyl group enhances metabolic stability and binding affinity via hydrophobic interactions and electronegativity. In MTK458, the CF3 group stabilizes interactions with PINK1’s catalytic pocket, increasing mitophagy activation. Comparative studies with non-CF3 analogs (e.g., cyclohexyl or biphenyl derivatives) highlight its role in potency .

How can researchers resolve contradictions in reported biological data for this compound?

Advanced Data Analysis
Discrepancies may arise from:

  • Enantiomeric purity : Impure stereoisomers (e.g., R vs. S configurations) yield inconsistent results. Use chiral HPLC to verify purity .
  • Assay conditions : Varying cell lines (e.g., HEK293 vs. neuronal cells) or incubation times affect outcomes. Standardize protocols using controls like MTK458 .
  • In vivo vs. in vitro differences : Pharmacokinetic factors (e.g., blood-brain barrier penetration) require validation via LC-MS tissue analysis .

What safety precautions are recommended for handling this compound?

Q. Basic Laboratory Safety

  • PPE : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure.
  • Storage : Room temperature in airtight containers, away from oxidizers (based on analogs like 2-chloro-1,2,3,4-tetrahydronaphthalen-1-amine) .

What are the challenges in scaling up enantioselective synthesis for this compound?

Q. Advanced Process Chemistry

  • Chiral Auxiliary Cost : tert-Butanesulfinyl groups are expensive; alternatives like Evans oxazolidinones may reduce costs .
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization or simulated moving bed (SMB) chromatography .
  • Catalyst Recycling : Immobilize chiral catalysts (e.g., Ru-based complexes) to improve sustainability .

How does this compound compare to structurally similar PINK1 activators?

Advanced Comparative Pharmacology
Unlike MTK458, which has a pyrrolopyrimidine moiety, this compound’s simpler tetrahydronaphthalene core may reduce off-target effects. However, its brain penetrance must be validated via logP calculations (predicted ~2.5) and in vivo pharmacokinetic studies .

What regulatory considerations apply to research on this compound?

Advanced Compliance
Derivatives of 1,2,3,4-tetrahydronaphthalen-amines may fall under controlled substance regulations in some jurisdictions. Verify local laws (e.g., Ireland’s Misuse of Drugs Act) for analogs with psychoactive substituents .

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